Sordarins: Selective Inhibitors of Fungal Translation Elongation
Sordarins: Selective Inhibitors of Fungal Translation Elongation
An In-Depth Technical Guide on the Mechanism of Action, Specificity, and Experimental Validation
Executive Summary
The rising incidence of invasive fungal infections, compounded by the emergence of strains resistant to traditional cell-membrane-targeting agents (e.g., azoles and polyenes), necessitates the development of antifungals with novel mechanisms of action[1]. Sordarins—a class of tetracyclic diterpene glycosides originally isolated from Sordaria araneosa—represent a breakthrough in this domain[1]. Unlike existing therapies, sordarins selectively inhibit fungal protein synthesis by targeting the translation elongation machinery[2],[3]. This whitepaper provides a comprehensive analysis of the sordarin mechanism of action, the structural basis for its species specificity, and the self-validating experimental protocols used to quantify its efficacy.
Structural Biology and Mechanism of Action
The Translation Elongation Cycle and eEF2
Protein synthesis in eukaryotes relies on the cyclic activity of the ribosome and soluble translation factors. Eukaryotic elongation factor 2 (eEF2), a highly conserved GTPase, is essential for the translocation step[2],[4]. Following peptide bond formation, eEF2 catalyzes the movement of the ribosome along the mRNA, shifting the peptidyl-tRNA from the ribosomal A-site to the P-site[4],[3]. This process is driven by a massive conformational change in eEF2 coupled with GTP hydrolysis[4].
Conformational Trapping by Sordarin
Sordarin acts as a potent inhibitor of this translocation process. Crystallographic and cryo-electron microscopy (cryo-EM) studies reveal that sordarin binds to a highly specific pocket located at the interface of domains III, IV, and V of eEF2[5],[6].
Crucially, sordarin does not inhibit the GTPase activity of eEF2[5]. Instead, it functions via conformational trapping . Following GTP hydrolysis and translocation, sordarin stabilizes eEF2 in an extended, post-translocational conformation on the ribosome[2],[5]. By locking the eEF2-ribosome complex, sordarin prevents the dissociation of eEF2 (eEF2-GDP release), effectively freezing the ribosome and arresting the entire elongation cycle[2],[7].
The Role of Diphthamide
The mechanism is further nuanced by the presence of diphthamide, a unique, highly conserved post-translational modification of a histidine residue on eEF2[8]. Diphthamide interacts directly with the decoding center of the ribosome during translocation[8]. Genomic screens in Saccharomyces cerevisiae have shown that the absence of diphthamidation alters the allosteric network of the eEF2-ribosome complex, significantly reducing sordarin binding affinity and conferring resistance[9].
Translation elongation cycle and the mechanism of sordarin-induced ribosomal stalling.
Species Specificity and Resistance Determinants
One of the most remarkable features of sordarins is their extreme selectivity. They are highly active against major fungal pathogens (e.g., Candida albicans, Cryptococcus neoformans) but exhibit no detectable binding to mammalian or plant eEF2, despite the high amino acid sequence conservation across eukaryotic eEF2 proteins[10],[4].
The Sordarin Specificity Region (SSR)
This selectivity is dictated by a localized stretch of amino acids known as the Sordarin Specificity Region (SSR). Mutagenesis and hybrid protein expression studies demonstrate that specific residues within fungal eEF2—most notably Y521 and S523 in S. cerevisiae and C. albicans—are absolute requirements for sordarin binding[4]. Fungal species that are intrinsically resistant to sordarins, such as Candida krusei and Candida parapsilosis, possess natural substitutions at these positions (e.g., Ser521 and Asn523), which sterically or electrostatically abolish the binding pocket[4]. Introducing the corresponding human eEF2 residues into yeast eEF2 is sufficient to confer complete sordarin insensitivity[10].
Ribosomal Stalk Protein rpP0 Allostery
While eEF2 is the primary target, sordarin has a low affinity for free eEF2; high-affinity binding strictly requires the presence of the ribosome[11],[4]. The ribosomal stalk protein rpP0 acts as a critical allosteric enhancer[12]. Mutations in the rpP0 sequence (specifically at residues 119, 124, and 126) induce conformational changes that propagate to the eEF2 binding pocket, dramatically reducing sordarin susceptibility[9],[12].
Logic tree depicting sordarin specificity and resistance determinants in eukaryotic cells.
Experimental Workflows: Validation and Screening
To rigorously validate the mechanism of action and quantify the half-maximal inhibitory concentration (IC50) of sordarin derivatives, researchers employ a self-validating in vitro translation assay[13].
Protocol: In Vitro Translation Assay for IC50 Determination
1. Preparation of Cell-Free Extract: Lyse the target fungal cells (e.g., C. albicans) to generate a post-ribosomal extract[14]. Causality: This extract contains the native ribosomes, tRNAs, aminoacyl-tRNA synthetases, and elongation factors required to reconstitute the translation machinery ex vivo, ensuring the target (eEF2-ribosome complex) is in its native functional state.
2. Assay Mixture Setup: Combine the fungal extract with an exogenous mRNA template (e.g., poly(U)) and radiolabeled amino acids (e.g., [14C]-Phenylalanine or [14C]-Leucine)[13]. Causality: Utilizing a defined exogenous mRNA template standardizes the translation rate across different batches. The radiolabeled amino acids allow for the highly sensitive, quantitative detection of newly synthesized peptide bonds.
3. Compound Titration: Dissolve sordarin in DMSO (maintaining a final assay concentration of 2.5% v/v) and titrate from 0.005 to 100 µg/mL[13]. Causality: A broad logarithmic titration range is necessary to capture both the highly sensitive fungal response (often <0.05 µg/mL) and the baseline resistance of mammalian control systems (rabbit reticulocyte lysate).
4. Incubation and Precipitation: Incubate the mixture at 30°C to allow translation to proceed. Terminate the reaction by adding cold 10% trichloroacetic acid (TCA). Causality: TCA selectively precipitates long-chain polypeptides while leaving unincorporated, free radiolabeled amino acids in solution. This step is critical for eliminating background noise.
5. Quantification: Filter the precipitate through glass-fiber filters, wash extensively with cold TCA, and quantify the incorporated radioactivity using a liquid scintillation counter[13]. The IC50 is calculated as the concentration inhibiting 50% of the control translation activity.
Step-by-step workflow for the in vitro translation assay used to determine sordarin IC50.
Quantitative Data Summary
The table below synthesizes the in vitro translation inhibition (IC50) and whole-cell Minimum Inhibitory Concentration (MIC) data for sordarin and its derivatives across various species, highlighting the stark selectivity profile[13],[15].
| Species / System | Susceptibility Profile | In Vitro Translation IC50 (µg/mL) | Whole Cell MIC90 (µg/mL) |
| Candida albicans | Highly Sensitive | < 0.05 | 0.004 - 0.03 |
| Candida glabrata | Sensitive | 0.1 - 0.5 | 0.5 - 4.0 |
| Cryptococcus neoformans | Highly Sensitive | < 0.05 | 0.25 - 0.5 |
| Candida krusei | Intrinsically Resistant | > 100 | > 64 |
| Candida parapsilosis | Intrinsically Resistant | > 100 | > 64 |
| Mammalian (Rabbit Reticulocyte) | Intrinsically Resistant | > 100 | N/A |
References
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[8] eEF2 diphthamide modification restrains spurious frameshifting to maintain translational fidelity. Nucleic Acids Research | Oxford Academic.
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[15] Sordarins: In Vitro Activities of New Antifungal Derivatives against Pathogenic Yeasts, Pneumocystis carinii, and Filamentous Fungi. PMC - NIH.
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